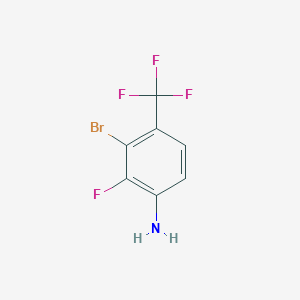
3-Bromo-2-fluoro-4-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-fluoro-4-(trifluoromethyl)aniline is an aromatic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to an aniline ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-4-(trifluoromethyl)aniline typically involves multi-step processes starting from commercially available precursors. One common method includes the bromination of 2-fluoro-4-(trifluoromethyl)aniline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality and high yields.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution (S_NAr) reactions due to the electron-withdrawing effects of the bromine and trifluoromethyl groups. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized using reagents like potassium permanganate or reduced using hydrogenation catalysts such as palladium on carbon.
Coupling Reactions: It participates in cross-coupling reactions like Suzuki-Miyaura and Heck reactions, facilitated by palladium catalysts, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol for methoxylation.
Coupling: Boronic acids and palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
Substitution: Formation of substituted anilines.
Oxidation: Conversion to corresponding nitro or quinone derivatives.
Reduction: Formation of dehalogenated or hydrogenated products.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Chemistry: 3-Bromo-2-fluoro-4-(trifluoromethyl)aniline is used as a building block in the synthesis of complex organic molecules. Its unique substituents make it a versatile intermediate in the preparation of heterocycles and other functionalized aromatic compounds.
Biology and Medicine: In medicinal chemistry, this compound serves as a precursor for the synthesis of potential drug candidates. Its derivatives have been investigated for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: The compound is utilized in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests and weeds. It is also used in the production of specialty chemicals and materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 3-Bromo-2-fluoro-4-(trifluoromethyl)aniline exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The bromine and fluorine atoms can form halogen bonds with biological targets, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 2-Bromo-4-(trifluoromethyl)aniline
- 4-Bromo-2-(trifluoromethyl)aniline
- 3,5-Bis(trifluoromethyl)aniline
Comparison: Compared to its analogs, 3-Bromo-2-fluoro-4-(trifluoromethyl)aniline offers a unique combination of substituents that enhance its reactivity and versatility in synthetic applications. The presence of both bromine and fluorine atoms allows for selective functionalization, making it a valuable intermediate in the synthesis of complex molecules. Its trifluoromethyl group imparts stability and lipophilicity, distinguishing it from other halogenated anilines.
Properties
IUPAC Name |
3-bromo-2-fluoro-4-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4N/c8-5-3(7(10,11)12)1-2-4(13)6(5)9/h1-2H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGHPYJYJADHNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Br)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-[(2S)-5-[tert-butyl(diphenyl)silyl]oxy-1-hydroxypentan-2-yl]carbamate](/img/structure/B8258113.png)
![methyl 4-[[(2S)-1-hydroxypent-4-en-2-yl]amino]-3,5-dinitrobenzoate](/img/structure/B8258123.png)
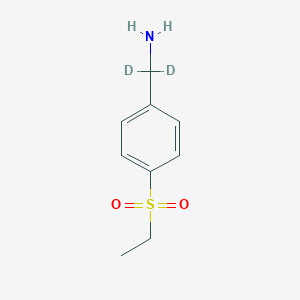
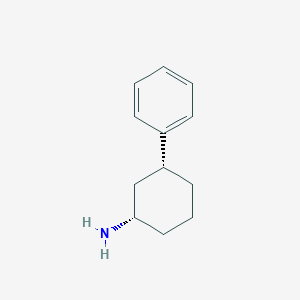
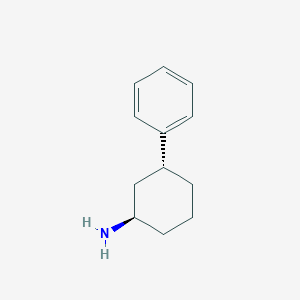
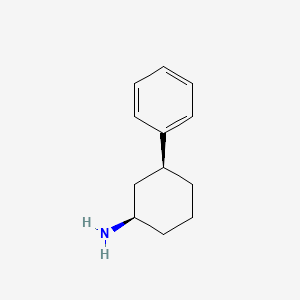
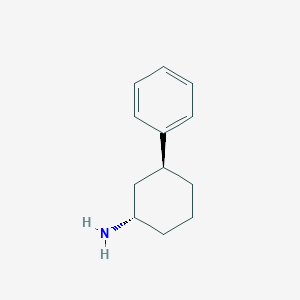
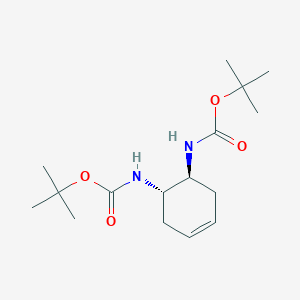
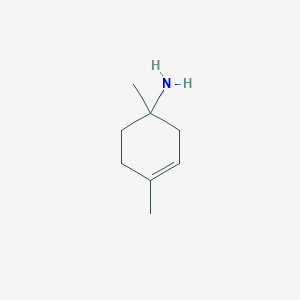
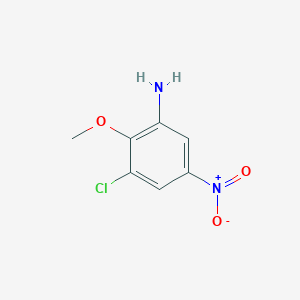
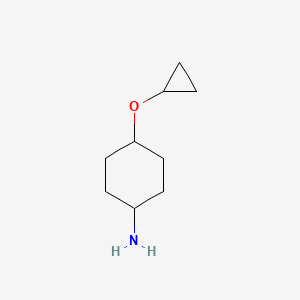

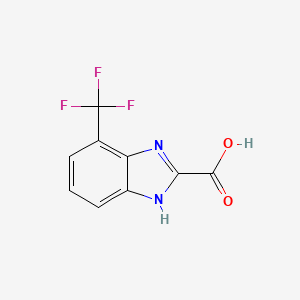
![3-{[(Benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8258232.png)
